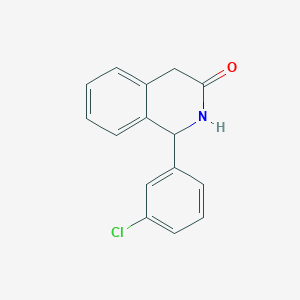
1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a chlorophenyl group attached to the isoquinoline core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding isoquinolinone.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophilic reagents like halogens, nitric acid, or sulfuric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield isoquinolinone derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroisoquinolin-3(4H)-one: Lacks the chlorophenyl group.
3-Chloroisoquinoline: Lacks the dihydro and carbonyl groups.
1-Phenylisoquinoline: Lacks the chlorine atom.
Uniqueness
1-(3-CHLOROPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLIN-3-ONE is unique due to the presence of both the chlorophenyl group and the isoquinoline core. This combination may impart distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H12ClNO |
|---|---|
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C15H12ClNO/c16-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
Clé InChI |
BPBYTLVKAVWKFQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(NC1=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichlorobis[DI-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II)](/img/structure/B8798559.png)


![2-Butyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8798579.png)
![Ethyl 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetate hydrochloride](/img/structure/B8798603.png)



![1-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B8798641.png)


![Methyl 3-[4-[(Trimethylsilyl)ethynyl]phenyl]propanoate](/img/structure/B8798658.png)


